molecular formula C5H5F3O2 B122348 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 277756-46-4

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B122348
Key on ui cas rn: 277756-46-4
M. Wt: 154.09 g/mol
InChI Key: SKCBKBCACWDALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193228B2

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (7.17 g, 73.5 mmol) was added to an ambient temperature solution of 1-trifluoromethylcyclopropane-1-carboxylic acid (10.3 g, 66.8 mmol), EDC (15.4 g, 80.2 mmol), hydroxybenzotriazole hydrate (12.28 g, 80.2 mmol) and N-methylmorpholine (36.7 mL, 33.8 mmol) in methylene chloride (50 mL) at ambient temperature. After stirring at ambient temperature overnight, the reaction mixture was poured into ethyl acetate and washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried (sodium sulfate) and concentrated to afford N-methoxy-N-methyl-1-(trifluoromethyl)cyclopropanecarboxamide which was used in the subsequent step without further purification.
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole hydrate
Quantity
12.28 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[F:6][C:7]([F:15])([F:14])[C:8]1([C:11](O)=[O:12])[CH2:10][CH2:9]1.C(Cl)CCl.O.OC1C2N=NNC=2C=CC=1.CN1CCOCC1>C(Cl)Cl.C(OCC)(=O)C>[CH3:5][O:4][N:3]([CH3:2])[C:11]([C:8]1([C:7]([F:15])([F:14])[F:6])[CH2:10][CH2:9]1)=[O:12] |f:0.1,4.5|

Inputs

Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
7.17 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
10.3 g
Type
reactant
Smiles
FC(C1(CC1)C(=O)O)(F)F
Name
Quantity
15.4 g
Type
reactant
Smiles
C(CCl)Cl
Name
hydroxybenzotriazole hydrate
Quantity
12.28 g
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
36.7 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 2 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1(CC1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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